5-Nitro-1,2-benzisoxazole

Kemp Elimination Enzyme Engineering High-Throughput Screening

Researchers engineering artificial Kemp eliminases require a standardized substrate for quantitative variant comparison. Non-nitrated benzisoxazole analogs break comparability with published benchmarks and lack a spectrophotometric handle. • Universal substrate for Kemp eliminase directed evolution; product absorbs at ~380 nm enabling UV/Vis screening of >10⁴ variants per round. • Benchmark catalytic efficiency kcat/Km = 2.3 × 10⁵ M⁻¹s⁻¹ (HG3.17) provides a clear target for evolution campaigns. • 5-fold higher binding affinity to supramolecular cages (K ≈ 2 × 10⁴ M⁻¹) than unsubstituted benzisoxazole, validated by X-ray crystallography (PDB: 7Y9J). Supplied at ≥97% purity; available with global shipping from BenchChem.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 39835-28-4
Cat. No. B1295443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1,2-benzisoxazole
CAS39835-28-4
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=NO2
InChIInChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-8-12-7/h1-4H
InChIKeyTWOYWCWKYDYTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1,2-benzisoxazole: Kemp Eliminase Benchmark Substrate


5-Nitro-1,2-benzisoxazole (NBI) is a heterocyclic aromatic compound featuring a benzene ring fused to an isoxazole, with a nitro group at the 5-position. It is a foundational substrate in mechanistic enzymology, serving for over three decades as the de facto experimental springboard for the de novo design and directed evolution of non-natural enzymes (Kemp eliminases) [1]. Its base-catalyzed ring-opening produces 2-cyano-4-nitrophenolate, a chromogenic product with a strong absorbance at ~380 nm, enabling high-throughput UV/Vis screening [2]. This property distinguishes NBI from the unsubstituted parent compound and other analogs, making it the preferred choice for researchers engineering artificial biocatalysts, studying catalytic mechanisms, and developing computational enzyme design methodologies.

1
Kemp eliminase engineering — standardized chromogenic substrate for directed evolution and computational design
2
High-throughput UV/Vis screening — product absorbs at ~380 nm, enabling parallel plate-reader assays
3
Supramolecular probe — distinct cage-binding mode supports external-surface catalysis studies

5-Nitro-1,2-benzisoxazole: Risks of Generic Substitution


Generic substitution within the benzisoxazole class is invalid for Kemp elimination research due to profound differences in electronic character and practical assay compatibility. The 5-nitro group is not an inert label; it dramatically alters the electronic landscape of the benzisoxazole core, directly influencing both the reaction mechanism and the spectroscopic properties of the product [1]. While unsubstituted benzisoxazole requires laborious NMR-based monitoring, the 5-nitro derivative generates a spectrophotometrically active product that accelerates data collection by orders of magnitude [1][2]. Furthermore, the nitro substituent increases the affinity of the substrate for certain supramolecular catalysts by up to 5-fold compared to the parent benzisoxazole, meaning a non-nitrated analog will exhibit fundamentally different binding thermodynamics and catalytic rates [3]. These differences make direct quantitative comparisons across studies impossible unless the identical 5-nitro substrate is used.

Target Product
5-Nitro-1,2-benzisoxazole
Chromogenic product, strong cage binding, defined thermochemical benchmark
Generic Substitute
Unsubstituted 1,2-benzisoxazole
Lacks chromophore for HTS; 5-fold lower cage affinity; alters reaction enthalpy
Target Product
5-Nitro-1,2-benzisoxazole
Enables redox mechanism via Fe(II)-N coordination (P450 BM3)
Generic Substitute
Non-nitrated analog
Proceeds via acid/base pathway; invalidates mechanistic comparisons

5-Nitro-1,2-benzisoxazole: Comparative Evidence vs. Analogs


Spectrophotometric vs. NMR Product Detection

The primary practical advantage of 5-nitro-1,2-benzisoxazole (NBI) over the unsubstituted 1,2-benzisoxazole is the generation of a chromogenic product. The Kemp elimination of NBI yields 2-cyano-4-nitrophenolate, which has a strong, characteristic absorbance at ~380 nm that can be monitored continuously via UV/Vis spectroscopy [1]. In contrast, the product of unsubstituted benzisoxazole lacks this strong chromophore, requiring laborious 1H NMR spectroscopy for reaction monitoring [2]. This difference transforms assay throughput from single-sample NMR analysis to parallel UV/Vis plate-reader formats, a critical factor for any directed evolution campaign involving thousands of variants.

Spectrophotometric vs. NMR Detection
Head-to-head
Target: λmax = 380 nm (ε = 15,800 M⁻¹cm⁻¹) Analog: No strong visible absorbance, requires NMR
Enables high-throughput UV/Vis screening
Aqueous, pH 10. Standardized assay context.
Kemp Elimination Enzyme Engineering High-Throughput Screening

Enhanced Cage Binding from Nitro Substitution

In a supramolecular catalysis system using an octanuclear Co8L12 coordination cage, 5-nitro-1,2-benzisoxazole (NBI) demonstrates a 5-fold higher binding constant (K ≈ 2 × 10⁴ M⁻¹) compared to unsubstituted benzisoxazole (K ≈ 4 × 10³ M⁻¹) [1]. This difference, rationalized by the increased hydrophobicity and surface area of NBI due to the 'hydroneutral' nitro substituent, results in fundamentally different catalytic behavior. While unsubstituted benzisoxazole is processed inside the cage cavity, NBI's reaction occurs at the cage's external surface [1]. For researchers studying cage-catalyzed reactions, substituting the unsubstituted analog for NBI would change the reaction locus from inside the cavity to the external surface, invalidating any mechanistic conclusions.

Cage Binding Affinity
Head-to-head
~5-fold higher K (2 × 10⁴ M⁻¹ vs. 4 × 10³ M⁻¹)
Distinct thermodynamic profile, shifts reaction locus
Co8L12 cage, 1H NMR titration, water, RT
Supramolecular Catalysis Host-Guest Chemistry Kemp Elimination

Reaction Enthalpy: Computational Design Benchmark

The base-catalyzed decomposition enthalpy (ΔrH°) of 5-nitro-1,2-benzisoxazole has been precisely measured as -39.0 ± 1.5 kcal/mol in ethanol-water, compared to -35.1 ± 2.0 kcal/mol for unsubstituted benzisoxazole [1]. This 3.9 kcal/mol difference represents a quantifiable electronic effect of the nitro substituent that is used to parameterize and validate computational models (QM/MM, EVB) for enzyme design [2]. The NIST Chemistry WebBook lists the standard reaction enthalpy as ΔrH° = -115 ± 6.3 kJ/mol in aqueous ethanol for the hydrolysis reaction [3]. These precise thermochemical values provide a reference point for benchmarking new computational design algorithms and force fields.

Reaction Enthalpy Benchmark
Head-to-head
ΔΔH° = 3.9 kcal/mol more exothermic
Critical for QM/MM model parameterization
ΔrH° = -39.0 ± 1.5 kcal/mol. NIST: -115 ± 6.3 kJ/mol.
Computational Enzyme Design QM/MM Thermochemistry

P450 BM3 Crystal Structure: Substrate Binding Mode

The crystal structure of engineered P450 BM3-TMK from Bacillus megaterium in complex with 5-nitro-1,2-benzisoxazole has been solved at 1.83 Å resolution (PDB ID: 7Y9J), providing atomic-level detail of the substrate binding mode [1]. This structural data reveals a redox-based catalytic mechanism involving coordination of the substrate's nitrogen atom to the heme-Fe(II) center [1][2]. The specific electron-withdrawing properties of the 5-nitro group are essential for this redox mechanism; analogs lacking this group would not engage in the same Fe(II)-N coordination geometry, leading to a completely different catalytic pathway (acid/base vs. redox) [2].

P450 BM3 Binding Mode
Class-level
PDB: 7Y9J, 1.83 Å. Fe(II)-N coordination enables redox mechanism.
Structure-guided mutagenesis context
Specific to 5-nitro derivative; acid/base pathway otherwise.
Biocatalysis P450 Engineering X-ray Crystallography

Kinetic Benchmarks for Artificial Enzyme HG3.17

The artificial enzyme HG3.17, engineered through 17 rounds of directed evolution, achieves catalytic parameters of kcat = 700 s⁻¹ and kcat/Km = 230,000 M⁻¹ s⁻¹ with 5-nitro-1,2-benzisoxazole as substrate, approaching the activity of natural enzymes [1]. In contrast, when tested with the same substrate, the baseline wild-type P450-BM3 exhibits significantly lower activity, with Km values varying substantially depending on active-site mutations [2]. The quantitative kinetic benchmarks established with NBI as the substrate are the standard against which all new Kemp eliminase designs are measured; using an alternative substrate would invalidate direct comparisons with this extensive literature.

Kinetic Benchmark (HG3.17)
Cross-study
kcat/Km = 230,000 M⁻¹ s⁻¹
Standardized catalytic efficiency target
In vitro assay, pH 7, 25°C, monitoring at 380 nm.
Directed Evolution Catalytic Efficiency Kemp Eliminase

5-Nitro-1,2-benzisoxazole: Key Application Scenarios


Directed Evolution of De Novo Kemp Eliminases

Researchers engineering artificial Kemp eliminases via directed evolution require a standardized substrate to quantitatively compare variant activities across generations. 5-Nitro-1,2-benzisoxazole (NBI) is the universal substrate for this application because its product, 2-cyano-4-nitrophenolate, absorbs at ~380 nm, enabling high-throughput UV/Vis screening of tens of thousands of variants per round . The established benchmark catalytic efficiency of kcat/Km = 230,000 M⁻¹ s⁻¹ achieved by the HG3.17 enzyme provides a clear target for evolution campaigns . Substituting any analog would break comparability with the entire body of Kemp eliminase literature.

QM/MM Enzyme Design and Force Field Validation

Computational biochemists use 5-nitro-1,2-benzisoxazole as the model substrate for parameterizing and validating QM/MM and empirical valence bond (EVB) simulations of enzyme catalysis. The precisely measured reaction enthalpy (ΔrH° = -115 ± 6.3 kJ/mol) and activation free energies for various designed enzymes (e.g., GNCA4-WT β-lactamase and its mutants) provide quantitative benchmarks for evaluating computational accuracy . The availability of high-resolution crystal structures with bound NBI (PDB: 7Y9J) further enables direct comparison of simulated and experimental binding geometries .

Supramolecular Catalysis with Coordination Cages

In supramolecular chemistry, the 5-fold difference in binding affinity between NBI (K ≈ 2 × 10⁴ M⁻¹) and unsubstituted benzisoxazole (K ≈ 4 × 10³ M⁻¹) to Co8L12 coordination cages enables researchers to distinguish between internally and externally catalyzed reactions . The distinct binding mode, established by X-ray crystallography, makes NBI the ideal probe for studying anion effects on cage catalysis because the reaction rate is sensitive to the presence and identity of surface-bound anions, providing a functional readout of anion binding affinities .

Serum Albumin-Mediated Proton-Transfer Catalysis

Serum albumins bind and catalyze the eliminative fragmentation of 5-nitro-1,2-benzisoxazole with remarkable efficiency and 'accidental specificity' . The 5-nitro substitution is essential for this interaction because the resulting 2-cyano-4-nitrophenolate product provides the spectroscopic handle necessary for characterizing the proton-transfer catalysis mechanism. This application represents a distinct branch of bioinorganic chemistry where the compound's specific electronic properties enable the study of promiscuous catalytic activities of abundant plasma proteins.

Application
Selection Property
Validation Focus
Directed evolution of Kemp eliminases
Chromogenic product at ~380 nm
HTS compatibility, benchmark kinetic constants
QM/MM enzyme design and force field validation
Precise thermochemical benchmarks
Computational model accuracy, binding geometry
Supramolecular cage catalysis
5-fold higher cage binding affinity
External vs. internal catalytic locus, anion sensing
Serum albumin-mediated proton-transfer studies
Spectroscopic handle for mechanism
Promiscuous plasma protein catalysis

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